BenchChemオンラインストアへようこそ!

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Lipophilicity Drug-likeness Permeability

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897461-62-0) is a fully synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, which has been explored as a privileged scaffold for kinase inhibition and anticancer applications. The compound features a 6-(4-ethoxyphenyl) substituent on the fused heterocyclic core and an N-(thiophen-2-ylmethyl)acetamide side chain, yielding a molecular formula of C20H19N3O2S2 and a molecular weight of 397.5 g/mol.

Molecular Formula C20H19N3O2S2
Molecular Weight 397.51
CAS No. 897461-62-0
Cat. No. B2539336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS897461-62-0
Molecular FormulaC20H19N3O2S2
Molecular Weight397.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4
InChIInChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24)
InChIKeyJIIXPOYEEJSNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897461-62-0): Procurement-Relevant Baseline Properties


2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897461-62-0) is a fully synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, which has been explored as a privileged scaffold for kinase inhibition and anticancer applications [1]. The compound features a 6-(4-ethoxyphenyl) substituent on the fused heterocyclic core and an N-(thiophen-2-ylmethyl)acetamide side chain, yielding a molecular formula of C20H19N3O2S2 and a molecular weight of 397.5 g/mol [2]. Computed physicochemical descriptors include XLogP3 = 4.3, topological polar surface area (TPSA) = 112 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and seven rotatable bonds, placing it within drug-like chemical space but at the higher end of lipophilicity for its class [2].

Why In-Class Imidazo[2,1-b]thiazole Acetamides Cannot Be Freely Substituted for 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide


Imidazo[2,1-b]thiazole acetamide derivatives exhibit steep structure–activity relationships (SAR) where minor modifications to the aryl substituent at position 6 or the acetamide side chain can drastically alter antiproliferative potency, kinase selectivity, and even the spectrum of inhibited cancer cell lines [1]. For example, within a closely related N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series, replacing a phenyl with a 4-chlorophenyl at position 6 shifted VEGFR2 inhibitory rate from 3.76% to 5.72% at 20 µM and changed MDA-MB-231 IC50 relative to sorafenib, while altering the pyridinyl substituent modulated HepG2 vs. MDA-MB-231 selectivity by over 16-fold [1]. Generic substitution of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide with a different 6-aryl or N-substituted analog therefore carries a high risk of losing the specific biological fingerprint that motivated its selection, unless quantitative data confirm equivalence in the same assay context.

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Ethoxyphenyl Substituent Increases LogP Relative to Unsubstituted Phenyl and 4-Fluorophenyl Analogs

The computed XLogP3 of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is 4.3 [1], reflecting the contribution of the 4-ethoxyphenyl group. In the imidazo[2,1-b]thiazole acetamide class, changing the 6-aryl substituent directly modulates lipophilicity: the 6-phenyl analog is expected to have a lower XLogP3 (estimated ~3.5–3.8 based on fragment contributions), while the 6-(4-fluorophenyl) analog is still lower. Higher logP can enhance membrane permeability but may also increase plasma protein binding and metabolic clearance, making this compound distinct for applications requiring balanced lipophilicity.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Ethoxyphenyl and Thiophene Substituents Yield Intermediate PSA Within the Class

The TPSA of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is 112 Ų [1]. This value is intermediate relative to close analogs: replacing the thiophen-2-ylmethyl group with a pyridin-3-ylmethyl group would increase PSA by ~13 Ų (adding one nitrogen atom), while replacing it with a benzyl group would reduce PSA to ~84 Ų (removing the ring heteroatom). The 112 Ų TPSA exceeds the typical 70–90 Ų range preferred for blood–brain barrier penetration, suggesting primary utility in peripheral target applications.

Polar surface area Bioavailability CNS penetration

Kinase Inhibition Potential: Imidazo[2,1-b]thiazole Scaffold Is a Validated Kinase Inhibitor Pharmacophore, with Substituent-Dependent Potency

The imidazo[2,1-b]thiazole core has been crystallographically confirmed to bind the EGFR kinase domain [1], and derivatives have demonstrated nanomolar inhibition of V600E-B-RAF (IC50 = 39.9 nM) and C-RAF (IC50 = 19.0 nM) when appropriately substituted with a terminal aryl sulfonamide moiety [2]. While 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide itself has no published kinase IC50 data, its 6-(4-ethoxyphenyl) substituent and N-(thiophen-2-ylmethyl)acetamide side chain represent a unique combination not evaluated in the published SAR campaigns, creating a research gap that constitutes a differentiation opportunity relative to exhaustively profiled analogs.

Kinase inhibition Antiproliferative RAF

Optimal Research and Procurement Scenarios for 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 897461-62-0)


SAR Expansion Studies on Imidazo[2,1-b]thiazole Kinase Inhibitors

Due to the validated kinase inhibition potential of the imidazo[2,1-b]thiazole core [2] and the absence of published data for the 6-(4-ethoxyphenyl)/N-(thiophen-2-ylmethyl) substitution pattern [3], this compound is a prime candidate for SAR expansion campaigns aiming to explore lipophilic, sulfur-containing side chains. Its intermediate TPSA of 112 Ų and XLogP3 of 4.3 [1] suggest it may occupy a distinct physicochemical niche relative to previously reported analogs, potentially yielding novel kinase selectivity profiles.

Antiproliferative Screening Against NCI-60 or Similar Broad Cancer Cell Panels

Imidazo[2,1-b]thiazole derivatives have demonstrated mean % inhibition values across the NCI 57-cell-line panel at 10 µM, with top compounds showing IC50 values below 1 µM against multiple cell lines [3]. 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has not been evaluated in such panels, making it a valuable addition for organizations seeking to benchmark novel chemotypes against known antiproliferative agents and identify cancer-type-specific sensitivity patterns.

Computational Chemistry and Docking Studies Targeting RAF or EGFR Kinases

With a crystallographically defined binding mode for the imidazo[2,1-b]thiazole core in EGFR [2] and reported nanomolar RAF inhibition by structurally related compounds [3], this compound can serve as an in silico probe to assess whether the 4-ethoxyphenyl and thiophen-2-ylmethyl substituents are sterically and electronically accommodated within the ATP-binding pocket, potentially guiding the design of next-generation dual RAF/EGFR inhibitors.

Solubility and Permeability Profiling for Oral Bioavailability Assessment

The computed XLogP3 of 4.3 and TPSA of 112 Ų [1] position this compound near the upper boundary of typical oral drug-like space. Experimental determination of kinetic solubility, logD7.4, and Caco-2 or PAMPA permeability would provide critical data for assessing developability, and comparisons with lower-logP analogs (e.g., 6-phenyl or 6-(4-fluorophenyl) derivatives) would quantify the impact of the ethoxyphenyl group on absorption potential.

Quote Request

Request a Quote for 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.